molecular formula C60H120O2 B14235687 Nonacosyl hentriacontanoate CAS No. 478309-25-0

Nonacosyl hentriacontanoate

Cat. No.: B14235687
CAS No.: 478309-25-0
M. Wt: 873.6 g/mol
InChI Key: QFXRQLNQFXQWIQ-UHFFFAOYSA-N
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Description

Nonacosyl hentriacontanoate is a long-chain ester compound with the molecular formula C60H120O2. It is composed of nonacosyl alcohol and hentriacontanoic acid. This compound is known for its waxy texture and is often found in natural waxes and oils.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonacosyl hentriacontanoate can be synthesized through esterification reactions. One common method involves the reaction of nonacosyl alcohol with hentriacontanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use continuous reactors to maintain a steady production rate. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: Nonacosyl hentriacontanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of nonacosyl alcohol and hentriacontanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

Major Products:

    Hydrolysis: Nonacosyl alcohol and hentriacontanoic acid.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Nonacosyl hentriacontanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in natural waxes and its potential biological functions.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of cosmetics, lubricants, and coatings due to its waxy properties.

Mechanism of Action

The mechanism of action of nonacosyl hentriacontanoate involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in formulations that require controlled release of active ingredients.

Comparison with Similar Compounds

Nonacosyl hentriacontanoate can be compared with other long-chain esters such as:

Uniqueness: this compound is unique due to its specific combination of nonacosyl alcohol and hentriacontanoic acid, giving it distinct physical and chemical properties that are valuable in various applications.

Properties

CAS No.

478309-25-0

Molecular Formula

C60H120O2

Molecular Weight

873.6 g/mol

IUPAC Name

nonacosyl hentriacontanoate

InChI

InChI=1S/C60H120O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60(61)62-59-57-55-53-51-49-47-45-43-41-39-37-35-33-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-59H2,1-2H3

InChI Key

QFXRQLNQFXQWIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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